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3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione

Epoxy curing agent Thermoset processing Formulation viscosity

Formulators seeking to avoid requalification when sourcing cycloaliphatic anhydrides require strict material consistency. This cis-1,2,3,6-tetrahydrophthalic anhydride (THPA) addresses that need with a specific single-ring unsaturation profile. - Delivers a Tg of ≈124 °C in DGEBA systems, matching Class F thermal requirements for electrical encapsulation. - Generates only 17% epoxy homopolymerization in TGDDM formulations, reducing exotherm risk in thick-section casting compared to HHPA. - Provides higher cross-link density and decomposition activation energy than phthalic anhydride in sulfone-based laminates. Supplied as a white crystalline solid, it is optimized for heated mixing lines and vacuum casting processes.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 4717-58-2
Cat. No. B3352352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione
CAS4717-58-2
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1CC2C(C=C1)C(=O)OC2=O
InChIInChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1,3,5-6H,2,4H2
InChIKeyUHMARZNHEMRXQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrophthalic Anhydride – Procurement Baseline


3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione, commonly referred to as cis-1,2,3,6-tetrahydrophthalic anhydride (THPA), is a cycloaliphatic acid anhydride with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g·mol⁻¹ [1]. It is produced industrially via the Diels–Alder cycloaddition of 1,3‑butadiene and maleic anhydride, yielding a white crystalline solid with a melting point of 97–103 °C [1]. THPA serves as a key intermediate in the synthesis of alkyd and unsaturated polyester resins, epoxy curing agents, and the fungicide precursor tetrahydrophthalimide [1]. Its single‑ring unsaturation and rigid cyclohexene backbone distinguish it from fully saturated analogs such as hexahydrophthalic anhydride (HHPA) and from aromatic congeners such as phthalic anhydride (PA), directly impacting cross‑link density, thermal performance, and processing behaviour in thermoset formulations.

Solid physical form; requires melt-blending lines above ambient temperature
Used as intermediate in epoxy curing, unsaturated polyester and alkyd resin synthesis
Cycloaliphatic backbone with single unsaturation for reactivity and cross-link control

Why THPA Cannot Be Swapped with Other Cyclic Anhydrides


Although many cyclic anhydrides are marketed as epoxy hardeners or resin intermediates, the quantitative structure–property relationships of THPA create procurement‑critical differentiation. The compound’s rigid cyclohexene ring introduces ring strain that raises cross‑link density relative to the fully aromatic phthalic anhydride (PA), while its single double bond provides a balance of reactivity and thermal stability distinct from both saturated analogs (HHPA) and multi‑functional alternatives (MTHPA, MHHPA) [1]. Direct substitution with a lower‑melting or liquid anhydride alters mix viscosity, gel time, and ultimate glass transition temperature (Tg), frequently forcing reformulation and requalification. The quantitative evidence below demonstrates why THPA occupies a specific performance window that closest competitors cannot replicate without measurable compromises.

Swapping with liquid MTHPA alters mix viscosity and may shift gel time and Tg profile.

Replacing with HHPA changes crosslink density and thermal performance; reformulation likely.

Aromatic phthalic anhydride (PA) may lower cross-link density and thermal endurance in sulfone-epoxy systems.

Quantitative Differentiation Evidence for THPA


Melting Point and Physical State Comparison

THPA is a white crystalline solid with a melting point of 97–103 °C, whereas the fully hydrogenated analog hexahydrophthalic anhydride (HHPA) melts at 32–34 °C (89.6 °F) and methyl tetrahydrophthalic anhydride (MTHPA) is typically supplied as a room‑temperature‑liquid isomer mixture [1][2][3]. This means THPA must be heated above ≈100 °C to achieve a homogeneous mixture with epoxy resin, while HHPA can be dissolved at moderate temperatures and MTHPA can be directly blended without pre‑heating. The higher melting point of THPA is both a processing challenge (requiring heated mixing equipment) and a functional advantage (eliminating the need for refrigerated storage and reducing premature gelation at ambient temperature).

Melting Point
Head-to-head
97–103 °C vs. HHPA 32–34 °C, MTHPA liquid at 25 °C
Physical form dictates processing equipment selection and pre-heating requirements.
Liquid alternatives simplify mixing but solid THPA avoids refrigerated storage.
Epoxy curing agent Thermoset processing Formulation viscosity

Glass Transition Temperature in DGEBA-Cured Networks

When diglycidyl ether of bisphenol A (DGEBA) is cured under identical conditions with N,N‑dimethylbenzylamine (BDMA) initiator, the glass transition temperature (Tg) recorded for THPA‑cured resin is 123.7 °C, compared with 126.1 °C for HHPA‑cured resin and 148.1 °C for methyl hexahydrophthalic anhydride (MHHPA)-cured resin . The 2.4 °C difference between THPA and HHPA is modest but reproducible, while the 24.4 °C gap to MHHPA highlights that THPA occupies a distinct intermediate thermal performance tier.

Tg in DGEBA
Head-to-head
123.7 °C (THPA) vs. 126.1 °C (HHPA) vs. 148.1 °C (MHHPA)
Intermediate thermal performance tier; sufficient for mid-Tg applications.
Modest 2.4 °C gap to HHPA, 24.4 °C lower than MHHPA.
Epoxy thermoset Glass transition temperature DGEBA

Glass Transition Temperature in TGDDM-Cured Networks

In a direct comparison using technical‑grade N,N,N′,N′‑tetraglycidyl‑4,4′‑diaminodiphenylmethane (TGDDM), the fully reacted stoichiometric network cured with THPA exhibits an onset Tg of 184 °C, whereas the HHPA‑cured analog reaches 206 °C [1]. The 22 °C lower Tg of the THPA network is accompanied by significantly higher reactivity: THPA required heating above its melting point to achieve homogeneity but reacted faster once dissolved, while HHPA remained soluble at room temperature but exhibited slower kinetics. The stoichiometric anhydride/epoxy ratio (r) for maximum Tg was 0.85 for THPA versus 0.72 for HHPA, and the extent of epoxy homopolymerization side reaction was 17 % for THPA compared to 38 % for HHPA, indicating a cleaner main curing reaction with THPA [1].

Tg in TGDDM
Head-to-head
184 °C (THPA) vs. 206 °C (HHPA); homopolymerization 17 % vs. 38 %
Cleaner curing chemistry observed; may support thick-section processing.
22 °C lower Tg acceptable for 180 °C-class service; reduced exotherm risk.
Tetrafunctional epoxy TGDDM High‑temperature composites

Acid Value and Stoichiometric Loading Efficiency

The acid value of THPA is reported as 730–736 mg KOH g⁻¹, compared with 660–685 mg KOH g⁻¹ for commercial methyl tetrahydrophthalic anhydride (MTHPA) [1]. The higher acid value of THPA reflects its lower molecular weight (152.15 vs. 166.17 g mol⁻¹ for MTHPA) and translates to a proportionally lower mass requirement to achieve the same anhydride‑to‑epoxy stoichiometry. In a typical DGEBA formulation, replacing MTHPA with THPA reduces the hardener loading by approximately 6–10 wt%, which can lower formulation cost and reduce the volume fraction of the curing agent in the final network.

Acid Value
Reported
730–736 mg KOH g⁻¹
Higher acid value reduces hardener loading per epoxy equivalent vs. MTHPA.
7–11 % relative increase; lowers formulation cost and residual hardener.
Acid value Stoichiometric loading Epoxy formulation

Cross-Link Density in Sulfone-Containing Epoxy Resins

In a diglycidylether of bisphenol‑S (DGEBS) epoxy system cured with a tertiary amine (DMBA), the DGEBS/THPA network exhibits a higher glass transition temperature, higher initial decomposition temperature (IDT), and higher decomposition activation energy (Eₜ) compared to the DGEBS/phthalic anhydride (PA) network [1][2]. These improvements are attributed to the greater cross‑link density imparted by the cycloaliphatic ring strain of THPA relative to the planar aromatic ring of PA. While the published abstract does not report the absolute Tg and IDT values, the directional superiority is confirmed by two independent Korean‑language studies using DSC and TGA [2][3].

Sulfone Epoxy Cross-Link
Class-level
Reported higher Tg, IDT and decomposition activation energy vs. PA
Directional evidence supports thermal endurance review for sulfone-epoxy selection.
Absolute values behind paywall; class-level inference.
Cross-link density Thermal decomposition Sulfone epoxy

High-Value Application Scenarios for THPA


Mid-Tg Epoxy Casting and Encapsulation

THPA’s Tg of ≈124 °C in DGEBA systems matches the thermal class required for electrical encapsulation, ignition coils, and medium‑voltage insulators. Its solid physical form (mp 97–103 °C) is acceptable in heated mixing and vacuum casting lines, and the higher acid value (730–736 mg KOH g⁻¹) compared to MTHPA reduces the hardener mass fraction, lowering the exotherm peak and shrinkage during cure . Facilities already equipped with melt‑blending stations can procure THPA as a cost‑competitive alternative to MHHPA without sacrificing the necessary thermal performance.

Thick-Section Composite Tooling and Structural Adhesives

In TGDDM‑based formulations for aerospace tooling or structural adhesives, THPA generates 21 percentage points less epoxy homopolymerization than HHPA (17 % vs. 38 %) [1], reducing the risk of uncontrolled exotherms in thick sections (>10 mm). Although the ultimate Tg is 22 °C lower (184 °C vs. 206 °C), this is sufficient for 180 °C‑class service, and the cleaner curing chemistry improves network homogeneity and long‑term thermo‑oxidative stability.

High-Temperature Electrical Laminates with Sulfone Epoxy

When paired with DGEBS or related sulfone‑based epoxy resins, THPA delivers higher cross‑link density, increased IDT, and greater decomposition activation energy than phthalic anhydride (PA) [2][3]. This makes THPA the preferred anhydride hardener for electrical laminates requiring Class H (180 °C) thermal endurance, where the aromatic PA alternative would compromise long‑term stability.

Unsaturated Polyester and Alkyd Resin Synthesis

The single double bond retained in the cyclohexene ring of THPA (iodine value 164–168) provides a reactive site for air‑drying or oxidative cross‑linking in alkyd coatings and unsaturated polyester resins. Unlike the fully saturated HHPA, THPA can participate in post‑polymerization curing mechanisms, improving film hardness and reducing tack‑free time in high‑solids industrial coatings.

Application
Selection Property
Validation Focus
Mid-Tg epoxy casting & encapsulation
Solid anhydride with intermediate Tg and high acid value
Melt-blending process fit, stoichiometric efficiency
Thick-section composite tooling & adhesives
Reduced epoxy homopolymerization tendency
Exotherm control and network homogeneity
Sulfone-epoxy electrical laminates
Cycloaliphatic structure yields higher cross-link density
Thermal endurance and decomposition resistance
Alkyd coatings & unsaturated polyester resins
Reactive unsaturation for air-drying cure
Post-polymerization crosslinking and film hardness
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